molecular formula C11H14N2O B12986331 (S)-4-Amino-1-benzylpyrrolidin-2-one

(S)-4-Amino-1-benzylpyrrolidin-2-one

Cat. No.: B12986331
M. Wt: 190.24 g/mol
InChI Key: ZBULGGJXBMLOKD-JTQLQIEISA-N
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Description

(S)-4-Amino-1-benzylpyrrolidin-2-one is a chiral organic compound based on the pyrrolidin-2-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The core pyrrolidinone structure is a five-membered cyclic amide, and derivatives are known for their versatility and biocompatibility . The specific (S)-enantiomer with its 4-amino and 1-benzyl substitutions makes this compound a valuable and sophisticated building block for the synthesis of more complex, biologically active molecules . Pyrrolidinone derivatives are extensively utilized in pharmaceutical research due to their ability to interact with various biological systems . While the specific research applications and detailed mechanism of action for this compound are not fully detailed in the public scientific literature, compounds of this class are frequently explored as key intermediates in developing active pharmaceutical ingredients (APIs) and as core structures in pharmacological probes. The presence of both amino and benzyl functional groups on the chiral pyrrolidinone ring provides multiple sites for chemical modification, enabling researchers to fine-tune the properties of resulting compounds for specific targets. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(4S)-4-amino-1-benzylpyrrolidin-2-one

InChI

InChI=1S/C11H14N2O/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2/t10-/m0/s1

InChI Key

ZBULGGJXBMLOKD-JTQLQIEISA-N

Isomeric SMILES

C1[C@@H](CN(C1=O)CC2=CC=CC=C2)N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Classical Six-Step Synthesis (Method 1)

This method involves the following key stages:

Stage Reaction Description Key Reagents/Conditions Outcome/Yield
1 Condensation of itaconic acid with substituted benzylamines at 130 °C for 3 hours to form intermediates Itaconic acid, benzylamine derivatives, heat Formation of 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl esters
2 Esterification and extraction with dichloromethane Dichloromethane, rotary evaporation Isolation of methyl esters
3 Reduction of methyl esters with sodium borohydride in methanol at 10–25 °C NaBH4, methanol Formation of 4-hydroxymethyl-1-R-benzylpyrrolidin-2-ones
4 Conversion to azides using sodium azide at 70–80 °C for 4 hours Sodium azide, CH2Cl2 Formation of azide intermediates
5 Purification of azides by silica gel chromatography Silica gel, ethyl acetate Pure azide intermediates
6 Reduction of azides to amines using triphenylphosphine in dry THF at room temperature Triphenylphosphine, THF Final product: 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one hydrochlorides

This method yields the target compound with isolation and characterization at each step, but involves the use of sodium azide, a highly toxic reagent, and multiple purification steps.

Alternative Four-Step Synthesis (Method 2)

To improve safety and efficiency, an alternative method reduces the number of steps and avoids sodium azide:

Stage Reaction Description Key Reagents/Conditions Outcome/Yield
1 Condensation of itaconic acid with substituted benzylamines in toluene under reflux with Dean-Stark apparatus for 5–6 hours Itaconic acid, benzylamine derivatives, toluene, Dean-Stark Formation of 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid
2 Isolation of precipitated product by filtration and washing Filtration, toluene wash Pure intermediate
3 Hydrogenation of the intermediate under 1.5 atm hydrogen pressure Hydrogen gas, catalyst Reduction to 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one
4 Acidification and purification to obtain hydrochloride salt 5% aqueous HCl, extraction Final pure hydrochloride salt

This method is optimized by extending heating times and applying hydrogenation under mild pressure, resulting in higher yields (up to 93% in early stages and 86% in hydrogenation) and safer handling.

  • Another common synthetic approach involves the reaction of benzylamine with succinic anhydride to form N-benzylsuccinimide, followed by reduction to the pyrrolidinone ring system. This route is often used in industrial settings due to its scalability and straightforward reaction conditions.

  • Catalytic hydrogenation and reduction steps typically employ sodium borohydride or catalytic hydrogenation under controlled pressure to convert intermediates to the amino-substituted pyrrolidinone.

  • Purification methods include extraction, rotary evaporation, and chromatographic techniques such as silica gel chromatography or strong cation exchange (SCX) columns to isolate the hydrochloride salt with high purity.

Feature Classical Six-Step Method Alternative Four-Step Method Industrial Route (Succinic Anhydride)
Number of Steps 6 4 3-4
Use of Sodium Azide Yes (hazardous) No No
Reaction Time Moderate Longer heating in early stages Moderate
Yield Moderate Higher (up to 93% in early steps) High
Safety Lower (due to azide) Higher High
Purification Multiple chromatographic steps Acid-base extraction and crystallization Extraction and crystallization
Scalability Limited by azide use More scalable Industrially scalable
  • Experimental optimization of the alternative method showed that increasing the heating duration in the initial condensation step significantly improves yield.

  • Hydrogenation under mild pressure (1.5 atm) enhances reduction efficiency and product purity.

  • Avoiding sodium azide reduces toxicity risks and simplifies waste management.

  • Analytical characterization (NMR, HPLC, MS) confirms the stereochemical integrity and purity of the (S)-enantiomer when chiral starting materials or resolution methods are employed.

The preparation of (S)-4-Amino-1-benzylpyrrolidin-2-one is well-established through multi-step synthetic routes. The alternative four-step method offers a safer, more efficient, and higher-yielding approach compared to the classical six-step azide-based synthesis. Industrial methods favor routes starting from succinic anhydride and benzylamine due to scalability and simplicity. Optimization of reaction conditions, including heating time and hydrogenation pressure, is critical for maximizing yield and purity. These methods provide a robust foundation for producing this compound for research and pharmaceutical applications.

Scientific Research Applications

Chemistry

(S)-4-Amino-1-benzylpyrrolidin-2-one serves as a building block in the synthesis of more complex molecules. It is utilized in various chemical reactions, including:

Reaction TypeDescriptionCommon Reagents
OxidationForms N-oxidesHydrogen peroxide
ReductionProduces amine derivativesLithium aluminum hydride (LiAlH₄)
SubstitutionParticipates in nucleophilic substitutionAlkyl halides

Biology

In biological research, this compound is employed in proteomics to study protein interactions and functions. Its ability to act as both an inhibitor and activator of specific enzymes makes it valuable for investigating cellular mechanisms.

Case Study : A study on enzyme inhibition demonstrated that this compound effectively inhibited certain protein kinases involved in cancer pathways, suggesting its potential as an anticancer agent.

Medicine

The compound has promising therapeutic applications, particularly as a precursor for drug development:

  • Drug Development : It is utilized in synthesizing pharmaceutical compounds targeting neurological disorders.

Example : The synthesis of brivaracetam, an antiepileptic drug, can be initiated using this compound as a key intermediate.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • Antioxidant Properties : Research indicates that this compound can scavenge reactive oxygen species effectively, suggesting potential roles in neuroprotection and anti-inflammatory applications.

Mechanism of Action

The mechanism of action of (S)-4-Amino-1-benzylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s structural analogs vary in substituents, stereochemistry, and salt forms, leading to differences in physicochemical properties and applications. Below is a comparative analysis based on evidence:

Table 1: Key Comparisons of (S)-4-Amino-1-benzylpyrrolidin-2-one and Analogs
Compound Name CAS Number Molecular Formula Structural Features Similarity Score Key Properties Applications
This compound hydrochloride 478832-05-2 C₁₁H₁₅ClN₂O Benzyl group, (S)-configuration, hydrochloride salt 1.00 (as dihydrochloride) High polarity, soluble in polar solvents Pharmaceutical synthesis
4-Amino-1-benzylpyrrolidin-2-one dihydrochloride 55186-89-5 C₁₁H₁₆Cl₂N₂O Dihydrochloride salt, no stereospecificity 1.00 Enhanced solubility in water Intermediate in drug discovery
4-Amino-1-phenylpyrrolidin-2-one 3026-59-3 C₁₀H₁₂N₂O Phenyl substituent (vs. benzyl) 0.73 Lower molecular weight (176.22 g/mol), reduced lipophilicity Research chemical
N-Benzyl-N,N-dimethyl-3-tetradecanamidopropan-1-aminium chloride 2044703-04-8 C₂₆H₄₆ClN₃O Long alkyl chain, quaternary ammonium 0.84 Amphiphilic, surfactant-like properties Potential antimicrobial applications
(S)-1-Benzyl-3-aminopyrrolidine 18471-40-4 C₁₁H₁₆N₂ Reduced carbonyl group (pyrrolidine vs. pyrrolidinone) 0.73 Higher basicity, flexible ring structure Catalyst or ligand in asymmetric synthesis

Pharmacological and Industrial Relevance

  • Bioavailability: The hydrochloride salt form of this compound enhances water solubility, making it preferable for drug formulations compared to the free base .
  • Stereochemistry: The (S)-configuration may confer selectivity in binding to chiral targets, unlike non-stereospecific analogs like 4-Amino-1-benzylpyrrolidin-2-one dihydrochloride .
  • Cost and Availability : The hydrochloride form is priced at 72€/1g , significantly higher than simpler heterocycles (e.g., 1-Phenyl-1H-imidazole trifluoromethanesulfonate at 25€/1g), reflecting its specialized synthesis .

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